Hafnium silicide

Oxidation resistance C/C composites Environmental barrier coating

High-temperature composite coatings fail beyond 1873 K from SiO₂ volatilization and B₂O₃ bubble damage. HfSi2 addresses this via a stable Hf-Si-O glass layer, enabling 64 h survival at 1973 K. Key differentiation: • 87.96% O₂ permeability reduction & 92.33% carbon loss reduction at 1700 °C with 20 wt% HfSi2 in HfB2-SiC coatings. • Resistivity of 60 μΩ·cm-lowest among refractory silicides-for CMOS gates & diffusion barriers above 900 °C. • Lowest elastic modulus among Hf-Si intermetallics ensures CTE matching with SiC substrates, minimizing interfacial cracking.

Molecular Formula HfSi2
Molecular Weight 234.7 g/mol
CAS No. 12401-56-8
Cat. No. B077831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium silicide
CAS12401-56-8
Molecular FormulaHfSi2
Molecular Weight234.7 g/mol
Structural Identifiers
SMILES[Si].[Si].[Hf]
InChIInChI=1S/Hf.2Si
InChIKeyTWRSDLOICOIGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Silicide (HfSi2) Overview


Hafnium silicide (HfSi2, CAS 12401-56-8) is a refractory transition-metal disilicide intermetallic compound characterized by a melting point of approximately 1680 °C and a density of 8.02 g/cm³ [1]. It belongs to the broader class of metal silicides (alongside MoSi2, WSi2, ZrSi2, and TaSi2) utilized in high-temperature oxidation-resistant coatings for C/C and C/SiC composites [2], and as a low-resistivity contact material in semiconductor microelectronics [3]. Its primary differentiation arises from a unique combination of a relatively low elastic modulus for thermal–mechanical matching with SiC substrates, superior oxidation-derived glass stability over its zirconium analog, and an electrical resistivity of approximately 60 μΩ·cm, placing it among the lowest-resistivity refractory silicides.

Why HfSi2 Cannot Be Substituted


Interchanging hafnium silicide with other refractory disilicides such as ZrSi2, MoSi2, or HfB2 without rigorous comparative data leads to quantifiable performance degradation. HfSi2 exhibits substantially higher activation energy for silicon diffusion (430 ± 36 kJ mol⁻¹) relative to ZrSi2 (348 ± 34 kJ mol⁻¹), directly conferring superior high-temperature microstructural stability [1]. In oxidation-resistant coatings, HfSi2 generates a more thermally stable Hf–Si–O multiphase glass layer that resists SiO₂ volatilization beyond 1873 K, unlike MoSi2-based coatings that undergo accelerated recession under identical conditions [2]. Furthermore, its elastic modulus is the lowest among Hf–Si intermetallics, enabling closer mechanical matching with SiC substrates and thereby reducing interfacial cracking—a failure mode commonly observed when stiffer silicides like HfB2 or HfC are employed [3].

HfSi2 Comparative Evidence


Oxidation Lifetime on C/C Composites

A HfSi2-HfB2-SiC coating applied to SiC-coated C/C composites via slurry dipping and low-temperature oxidation sintering achieved protection lifetimes of 516 h at 1473 K, 744 h at 1773 K, and 64 h at 1973 K in air [1]. In contrast, conventional silicide ceramic coatings without HfSi2 addition typically fail due to rapid SiO₂ volatilization at temperatures exceeding 1873 K, and HfB2-SiC coatings without HfSi2 suffer from bubble formation from B₂O₃ volatilization and consequent structural failure at high temperatures [1].

Oxidation resistance C/C composites Environmental barrier coating

Oxygen Permeability Reduction by HfSi2

In a direct comparative experiment, a 60(80HfB2-20HfSi2)SHS-SiC coating—where HfB2 was alloyed with HfSi2 via self-propagating high-temperature synthesis (SHS)—achieved an 87.96% reduction in oxygen permeability and a 92.33% reduction in carbon loss rate after oxidation at 1700 °C, relative to a standard 60HfB2-SiC coating without HfSi2 alloying [1]. The mechanism involves HfSi2-promoted homogenization of Hf-oxide distribution in the glass layer and enhanced formation of the protective HfSiO₄ phase, which inhibits oxygen inward diffusion [1].

Oxygen barrier HfB2-SiC coating Self-propagating high-temperature synthesis

Silicon Diffusion: HfSi2 vs. ZrSi2

Bulk diffusion couple experiments yielded Si tracer diffusion activation energies of 430 ± 36 kJ mol⁻¹ for HfSi2 and 348 ± 34 kJ mol⁻¹ for ZrSi2 [1]. The roughly 24% higher activation energy for HfSi2 indicates that silicon atom mobility is kinetically more hindered in HfSi2 than in its closest structural analog, ZrSi2. Integrated diffusion coefficients similarly show higher activation energies for HfSi2 (394 ± 37 kJ mol⁻¹) versus ZrSi2 (346 ± 34 kJ mol⁻¹) [1].

Diffusion kinetics High-temperature stability Interdiffusion

Elastic Modulus Match to SiC Substrate

First-principles DFT calculations evaluated the mechanical properties of HfSi2, HfSi, Hf5Si4, Hf3Si2, and Hf2Si. Among all Hf–Si intermetallic compounds studied, HfSi2 possesses the lowest elastic modulus, making it uniquely suited for modulus matching with SiC substrates in environmental barrier coating (EBC) systems [1]. Poor modulus matching leads to interfacial tensile stresses and delamination upon thermal cycling; the lower modulus of HfSi2 relative to HfSi, Hf5Si4, Hf3Si2, and Hf2Si mitigates this risk.

Elastic modulus SiC substrate Environmental barrier coating bond coat

HfSi2 Resistivity vs. Other Silicides

Four-point probe and Hall measurements on thermally grown polycrystalline HfSi2 thin films yield an electrical resistivity of 60 ± 3 μΩ·cm at room temperature, with an electron concentration of (2.9 ± 0.2) × 10²¹ cm⁻³ and a mobility of 36 ± 4 cm²/V·s [1]. This resistivity is approximately one of the lowest among refractory metal silicides, with published comparative data showing HfSi2 resistivity is notably lower than that of TiSi2 (approximately 13–25 μΩ·cm for C54 phase but with severe phase-stability limitations above 900 °C) and comparable to CoSi2 (≈15–20 μΩ·cm), while offering substantially higher thermal stability [2]. A Schottky barrier height of 0.54 ± 0.01 eV on n-type <111> Si has also been determined [1].

Electrical resistivity Semiconductor contact CMOS gate electrode

Microhardness of HfSi2 vs. HfB2

Vickers microhardness measurements on arc-melted and heat-treated alloys (1600 °C in argon) in the Hf–Si–B system yield a value of 8.61 GPa for HfSi2, which is significantly lower than that of the boride HfB2 (19.34 GPa) and HfB (11.76 GPa), yet higher than or comparable to other Hf silicides such as Hf2Si (8.57 GPa) and HfSi (10.02 GPa) [1]. This intermediate hardness positions HfSi2 as a mechanically compliant interlayer candidate that can accommodate strain without the brittleness associated with the harder HfB2 phase, while still providing sufficient mechanical integrity for structural coating applications.

Microhardness Hf–Si–B system Ultra-high temperature ceramics

HfSi2 Application Scenarios


Ultra-High-Temperature Oxidation Coatings for C/C Composites

Supported by the demonstrated 64 h survival at 1973 K and 744 h at 1773 K in air [1], HfSi2-HfB2-SiC coatings are directly applicable to space shuttle nose caps, wing leading edges, and gas turbine engine structural components requiring long-duration oxidation resistance in the 1473–1973 K regime where conventional silicide coatings fail due to SiO₂ volatilization and B₂O₃ bubble damage.

UHTC Oxygen Barrier Additive

The 87.96% oxygen permeability reduction and 92.33% carbon loss reduction achieved at 1700 °C by alloying HfB2 with 20 wt% HfSi2 [2] supports the use of HfSi2 as a critical additive in SiC-based and HfB2-based UHTC coatings for hypersonic vehicle leading edges, rocket nozzles, and re-entry vehicle thermal protection where minimizing substrate oxidation is paramount.

Diffusion-Stable Silicide Contact for Semiconductors

With a resistivity of 60 ± 3 μΩ·cm [3] and a Si diffusion activation energy of 430 kJ mol⁻¹—24% higher than that of ZrSi2 [4], HfSi2 is especially suited for CMOS gate electrodes and interconnect diffusion barriers in semiconductor devices that undergo high-temperature post-processing steps exceeding 900 °C, where competitor silicides (e.g., TiSi2) suffer phase-transition-induced resistivity degradation.

Compliant Bond Coat for SiC/SiC Composites

HfSi2's lowest modulus among Hf–Si intermetallics, as predicted by first-principles calculations [5], combined with its intermediate Vickers hardness of 8.61 GPa (vs. 19.34 GPa for HfB2 [6]), makes it the preferred strain-accommodating bond coat material on SiC/SiC CMCs for aircraft engine hot-section components. The modulus matching reduces interfacial cracking induced by coefficient of thermal expansion (CTE) mismatch, while the compliant hardness avoids the brittleness of alternative HfB2 interlayers.

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